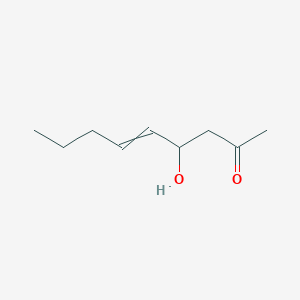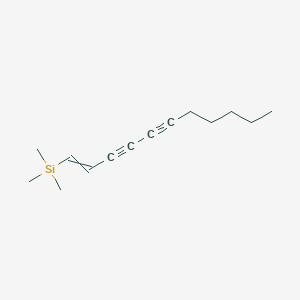
Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane is a chemical compound characterized by the presence of a trimethylsilyl group attached to an undec-1-ene-3,5-diynyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane typically involves the reaction of an appropriate alkyne with a trimethylsilyl halide under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne is reacted with trimethylsilyl chloride in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as distillation or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while reduction may produce alkanes or alkenes.
科学的研究の応用
Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The undec-1-ene-3,5-diynyl chain provides a unique structural framework that can interact with different biological and chemical systems.
類似化合物との比較
Similar Compounds
- Trimethyl(tridec-1-ene-3,5-diyn-1-yl)silane
- Trimethyl(4-phenylbuta-1,3-diynyl)silane
- 1-undecene
Uniqueness
Trimethyl(undec-1-ene-3,5-diyn-1-yl)silane is unique due to its specific combination of a trimethylsilyl group and an undec-1-ene-3,5-diynyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
648435-55-6 |
|---|---|
分子式 |
C14H22Si |
分子量 |
218.41 g/mol |
IUPAC名 |
trimethyl(undec-1-en-3,5-diynyl)silane |
InChI |
InChI=1S/C14H22Si/c1-5-6-7-8-9-10-11-12-13-14-15(2,3)4/h13-14H,5-8H2,1-4H3 |
InChIキー |
AZFNIQHTTXHJJK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC#CC#CC=C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


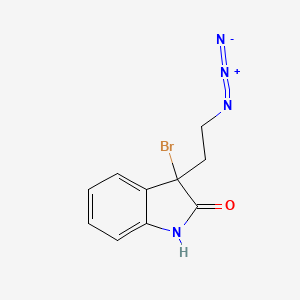
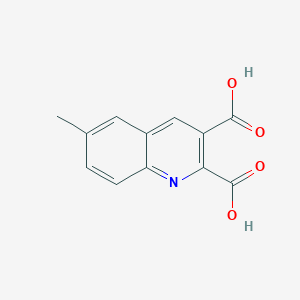
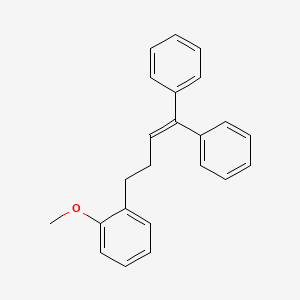
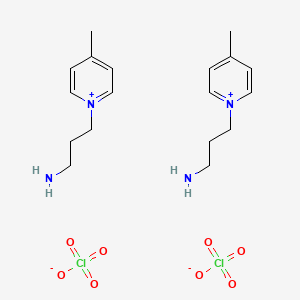
propanedinitrile](/img/structure/B12600860.png)
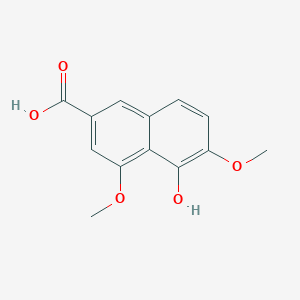
![2-[(2-chloro-7H-purin-6-yl)sulfanyl]quinoline](/img/structure/B12600882.png)
![N-{3-[(But-2-en-1-yl)oxy]-4-chlorophenyl}pyrimidin-2-amine](/img/structure/B12600890.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12600892.png)
silane](/img/structure/B12600896.png)
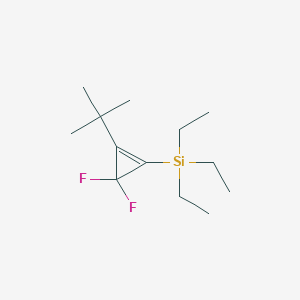
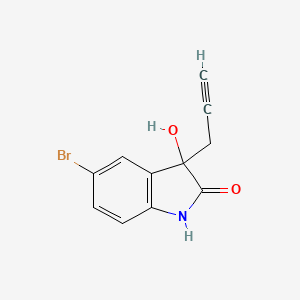
![1-[Chloro(cyclohex-2-en-1-ylidene)methanesulfinyl]-4-methylbenzene](/img/structure/B12600912.png)
